3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol
CAS No.:
Cat. No.: VC17888982
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO2 |
|---|---|
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | 3-(azetidin-3-yloxy)-2,2-dimethylpropan-1-ol |
| Standard InChI | InChI=1S/C8H17NO2/c1-8(2,5-10)6-11-7-3-9-4-7/h7,9-10H,3-6H2,1-2H3 |
| Standard InChI Key | YUBABKIXKVORIL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CO)COC1CNC1 |
Introduction
Structural and Chemical Properties of 3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol
Molecular Architecture
The compound features an azetidine ring (a saturated four-membered heterocycle with three carbon atoms and one nitrogen atom) substituted at the 3-position with an ether-linked 2,2-dimethylpropan-1-ol moiety. This configuration introduces significant steric hindrance around the azetidine nitrogen due to the geminal dimethyl groups on the propanol chain. The molecular formula is C₈H₁₇NO₂, with a calculated molecular weight of 159.23 g/mol—distinct from its propanoic acid analog (C₈H₁₅NO₃, MW 173.21 g/mol) .
Physicochemical Characteristics
While experimental data for the propan-1-ol derivative remain unpublished, key properties can be extrapolated from structurally related compounds:
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Solubility: Predicted to exhibit moderate polarity due to the hydroxyl group, enhancing water solubility compared to purely aliphatic azetidines.
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Stability: The strained azetidine ring may confer susceptibility to ring-opening reactions under acidic or basic conditions, as observed in azetidin-3-one systems .
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Hydrogen Bonding: The primary alcohol (-CH₂OH) and tertiary ether oxygen create multiple hydrogen-bonding sites, influencing crystallization behavior and solid-state packing.
Synthetic Methodologies for Azetidine-Alcohol Derivatives
Gold-Catalyzed Cyclization Strategies
Recent advances in azetidine synthesis, particularly gold(I)-catalyzed oxidative cyclizations of N-propargylsulfonamides , offer a plausible route to the azetidine core. For 3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol, a potential synthetic sequence could involve:
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Propargylation: Installation of a propargyl group onto a sulfonamide-protected amine.
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Cyclization: AuCl₃-catalyzed formation of the azetidine ring via 4-exo-dig cyclization, yielding an azetidin-3-one intermediate.
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Reductive Functionalization: Selective reduction of the ketone to a secondary alcohol followed by etherification with 2,2-dimethylpropan-1-ol under Mitsunobu conditions.
This approach mirrors methodologies employed for chiral azetidin-3-ones, where stereochemical control is achieved through chiral sulfinamide auxiliaries .
Challenges in Stereoinduction
The smaller molecular weight and polar hydroxyl group may enhance blood-brain barrier permeability relative to triazolopyrimidines, positioning it as a candidate for neurodegenerative disease therapeutics.
Structure-Activity Relationship Considerations
In triazolopyrimidines, fluorination patterns at C6 critically modulate microtubule-stabilizing potency . By analogy, the branched alcohol in 3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol could influence:
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Hydrophobic Interactions: The dimethyl groups may enhance binding to hydrophobic protein pockets.
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Solubility-Lipophilicity Balance: The hydroxyl group counters the lipophilicity of the azetidine ring, potentially improving pharmacokinetics.
Analytical Characterization and Quality Control
Spectroscopic Fingerprints
Predicted spectral features based on analogous azetidines include:
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¹H NMR:
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δ 1.05 ppm (s, 6H, geminal -CH₃)
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δ 3.45-3.70 ppm (m, 4H, azetidine -CH₂-N-CH₂-)
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δ 3.80 ppm (t, 2H, -O-CH₂-C(CH₃)₂)
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IR: Strong O-H stretch ~3300 cm⁻¹, C-O-C asymmetric stretch ~1120 cm⁻¹.
Chromatographic Behavior
Hypothetical HPLC conditions using a C18 column:
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Mobile Phase: 60:40 acetonitrile/water with 0.1% formic acid
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Retention Time: ~8.2 min (estimated via LogP calculation: 1.2)
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s compact heterocyclic structure makes it a candidate for:
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Prodrug Development: Esterification of the hydroxyl group could yield lipophilic precursors for azetidine-containing APIs.
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Chiral Building Blocks: The stereogenic azetidine nitrogen enables synthesis of enantiopure therapeutics, following protocols established for azetidin-3-ones .
Material Science Applications
The strained azetidine ring’s propensity for controlled polymerization could be exploited in:
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High-Performance Polymers: Ring-opening polymerization to create polyamines with tailored thermal stability.
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Coordination Complexes: The ether and alcohol moieties may act as polydentate ligands for transition metal catalysts.
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